(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-mycobacterial Activities
The compound's core structure, particularly the presence of benzothiazole and piperazine units, has been explored for antimicrobial and anti-mycobacterial properties. For example, Patel et al. (2011) synthesized derivatives showing modest activity against bacteria and fungi, highlighting the potential of benzothiazole-piperazine compounds in antimicrobial research Patel, Agravat, & Shaikh, 2011. Furthermore, Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, with some compounds demonstrating low micromolar anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016.
Structural and Computational Studies
The compound and its derivatives have been subjects of structural and computational studies aimed at understanding their molecular properties and interactions. Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and DFT calculations on novel piperazine derivatives, providing insights into the molecular characteristics and reactivity of such compounds Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017.
Anticancer and Antipsychotic Potentials
Research into the anticancer and antipsychotic potentials of benzothiazole-piperazine compounds is ongoing. Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives with piperazine substituents, showing promising results against various cancer cell lines Turov, 2020. Additionally, Bari, Saravanan, & Ahmad (2019) synthesized aryl piperazine derivatives to evaluate their antipsychotic activity, demonstrating the versatility of this chemical scaffold in drug discovery Bari, Saravanan, & Ahmad, 2019.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell walls .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth of the bacteria . The interaction usually involves the formation of a covalent bond with the target, which disrupts its normal function .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of the mycobacterial cell wall. By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the cell wall . This disruption can lead to the death of the bacteria.
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of cell wall synthesis . This could potentially lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S2/c1-31-17-8-10-18(11-9-17)33(29,30)27-12-4-6-20(27)22(28)25-13-15-26(16-14-25)23-24-19-5-2-3-7-21(19)32-23/h2-3,5,7-11,20H,4,6,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAIPMZKLJZEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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